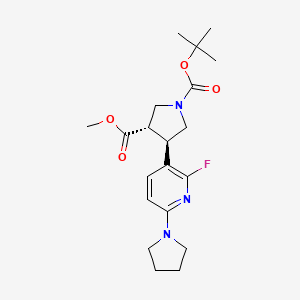

(trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Descripción general

Descripción

(trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C20H28FN3O4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

- Chemical Formula : C₁₈H₂₃FN₂O₄

- CAS Number : 1228666-27-0

- Molecular Weight : 351.39 g/mol

The structure of the compound features a pyrrolidine ring substituted with a tert-butyl group and a fluorinated pyridine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to This compound often interact with various biological targets, including:

- Receptors : Potential interaction with neurotransmitter receptors, influencing signaling pathways.

- Enzymatic Activity : Inhibition or modulation of enzymes involved in metabolic pathways.

Pharmacological Effects

The compound has shown promise in several pharmacological areas:

- Neuropharmacology : Potential effects on cognitive function and neuroprotection.

- Antidepressant Activity : Similar structures have been associated with modulation of serotonin and norepinephrine levels.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar pyrrolidine derivatives. The findings suggested that these compounds could reduce oxidative stress markers in neuronal cell lines, indicating potential for treating neurodegenerative diseases .

Study 2: Antidepressant-Like Activity

In animal models, compounds with similar structures exhibited antidepressant-like activity through modulation of the serotonergic system. Behavioral tests showed significant improvement in depressive symptoms when administered .

Data Table: Biological Activities of Related Compounds

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neurodegenerative Disease Treatment

- Recent studies have indicated that compounds similar to (trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate may exhibit properties beneficial for treating conditions such as Alzheimer's disease. The compound's ability to stabilize protein structures suggests it could play a role in preventing amyloid aggregation, which is a hallmark of neurodegenerative diseases .

- Kinetic Stabilization of Proteins

Case Studies and Research Findings

Several research studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- A study highlighted its effects on serum retinol binding protein levels in murine models, demonstrating that it could significantly lower these levels while maintaining desirable pharmacokinetic profiles .

- Another investigation focused on its role in modulating retinal lipofuscin bisretinoid production, suggesting that the compound might slow the progression of age-related macular degeneration (AMD) by disrupting toxic accumulation in retinal cells .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O4/c1-20(2,3)28-19(26)24-11-14(15(12-24)18(25)27-4)13-7-8-16(22-17(13)21)23-9-5-6-10-23/h7-8,14-15H,5-6,9-12H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCQZHQUMYNFSA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(N=C(C=C2)N3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(N=C(C=C2)N3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106541 | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-27-0 | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.